N1-(2-(1H-indol-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
N1-(2-(1H-Indol-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is an oxalamide derivative featuring two distinct heterocyclic moieties: an indole group (via a 2-(1H-indol-3-yl)ethyl chain) and a thiophene group (via a thiophen-2-ylmethyl substituent). Oxalamides are a class of compounds known for their versatility in medicinal chemistry and flavoring applications, often acting as agonists or enzyme inhibitors due to their structural mimicry of natural substrates.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N'-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-16(17(22)20-11-13-4-3-9-23-13)18-8-7-12-10-19-15-6-2-1-5-14(12)15/h1-6,9-10,19H,7-8,11H2,(H,18,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJPVAVLPHRQAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(1H-Indol-3-yl)ethylamine (Tryptamine)
Tryptamine, a naturally occurring monoamine, serves as the indole-containing precursor. Industrial-scale production involves:
- Fischer indole synthesis : Cyclization of phenylhydrazine with 4-aminobutan-2-one under acidic conditions (yield: 65–75%).
- Decarboxylation of tryptophan : Catalytic decarboxylation using pyridoxal phosphate (yield: >90%).
Tryptamine is commercially available, but in-house synthesis ensures cost-effectiveness for large-scale applications.
Synthesis of Thiophen-2-ylmethylamine
Thiophen-2-ylmethylamine is synthesized via:
- Bouveault aldehyde synthesis : Reaction of thiophene-2-carboxaldehyde with ammonium chloride and hydrogen gas under high pressure (yield: 50–60%).
- Curtius rearrangement : Conversion of thiophene-2-carbonyl azide to the corresponding isocyanate, followed by hydrolysis (yield: 70–80%).
Oxalamide Bond Formation Methods
Stepwise Coupling Using Oxalyl Chloride
This classical approach involves two stages:
- Formation of monoamide :
- Coupling with thiophen-2-ylmethylamine :
Key advantage : High regioselectivity; limitation : Requires strict anhydrous conditions.
One-Pot Synthesis Using Dichloroacetamide
A greener alternative developed by Zhou et al. (2024) employs:
- Reagents : Dichloroacetamide (1 eq), tryptamine (1 eq), thiophen-2-ylmethylamine (1 eq), CBr4 (1.5 eq), and K2CO3 (3 eq) in DMF at 80°C for 6 hours.
- Mechanism : Triple C–Cl/Br bond cleavage and simultaneous C–N/O bond formation.
- Yield : 75–80% with 95% purity (HPLC).
Advantages : Reduced solvent use, no intermediate isolation.
Transition Metal-Catalyzed Coupling
Palladium and copper catalysts enable direct C–H functionalization:
- Pd(II)-catalyzed C(sp3)–H activation :
- Cu-catalyzed amination :
Optimization of Reaction Conditions
| Parameter | Stepwise Coupling | One-Pot Synthesis | Metal-Catalyzed |
|---|---|---|---|
| Temperature (°C) | 0 → 25 | 80 | 50–100 |
| Reaction Time (h) | 14 | 6 | 24 |
| Solvent | DCM | DMF | Toluene/DMSO |
| Catalyst Loading | None | None | 0.01–5 mol% |
| Overall Yield (%) | 68–72 | 75–80 | 60–75 |
Key findings :
- One-pot methods offer superior yields and efficiency.
- Metal-catalyzed routes require optimization to reduce catalyst costs.
Purification and Characterization
Purification Techniques
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, indole NH), 7.56–6.98 (m, 6H, aromatic), 4.32 (q, 2H, CH2), 3.89 (s, 2H, CH2S).
- 13C NMR : 167.8 (C=O), 136.2 (indole C3), 127.4 (thiophene C2).
- HRMS (ESI+) : m/z 356.1324 [M+H]+ (calc. 356.1319).
Comparative Analysis of Synthetic Routes
| Metric | Stepwise Coupling | One-Pot | Metal-Catalyzed |
|---|---|---|---|
| Cost | Low | Moderate | High |
| Scalability | Excellent | Good | Moderate |
| Environmental Impact | High (DCM use) | Low | Moderate |
| Purity (%) | 95–98 | 95 | 90–92 |
Recommendation : One-pot synthesis is optimal for industrial applications, while stepwise coupling suits small-scale laboratory settings.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(1H-indol-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The indole and thiophene rings can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole and thiophene rings, facilitated by reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
N1-(2-(1H-indol-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N1-(2-(1H-indol-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in cellular processes, such as kinases or G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, functional, and toxicological differences between N1-(2-(1H-indol-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide and related oxalamide derivatives:
Key Observations:
Structural Differences: The target compound’s indole-thiophene combination distinguishes it from pyridine- or benzyl-substituted analogs (e.g., S336, S5456). Indole and thiophene are electron-rich heterocycles, which may enhance π-π stacking or hydrophobic interactions compared to pyridine or methoxybenzyl groups .
Functional and Metabolic Profiles: S336 and S5456 are metabolized rapidly in hepatocytes without amide hydrolysis, suggesting metabolic stability of the oxalamide core . The target compound’s indole and thiophene groups may undergo oxidative metabolism (e.g., CYP450-mediated hydroxylation) . The target compound’s thiophene group, a known CYP substrate, may pose similar transient inhibition risks.
Safety and Regulatory Status: S336 has a well-established safety profile (NOEL = 100 mg/kg) and regulatory approval, whereas the target compound lacks direct toxicological data. However, its structural similarity to S336 suggests a comparable low-toxicity profile .
Physical Properties: Indole-containing analogs () exhibit melting points between 159–187°C, consistent with crystalline stability.
Biological Activity
N1-(2-(1H-indol-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 365.43 g/mol. The compound features an indole moiety, which is known for its diverse biological activities, and a thiophene group that may enhance its pharmacological properties.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O3S |
| Molecular Weight | 365.43 g/mol |
| IUPAC Name | This compound |
| CAS Number | 898368-88-2 |
Anticancer Potential
Research has indicated that compounds containing indole and thiophene structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of indole can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study: Indole Derivatives
A study on 5-(3'-indolyl)oxazole derivatives highlighted their ability to act as lead compounds for anticancer drug discovery. These compounds demonstrated activity against several cancer types, suggesting that the indole moiety plays a crucial role in their biological efficacy .
Antioxidant Activity
The antioxidant potential of this compound has been explored through various assays. Compounds with similar structures have shown the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly important in preventing cellular damage associated with chronic diseases and aging .
Modulation of Enzymatic Activity
The compound has been studied for its ability to modulate enzymes involved in metabolic pathways. For example, some oxalamide derivatives have been reported to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune regulation and cancer progression . This inhibition may enhance immune responses against tumors.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Cell Cycle Arrest : It can interfere with cell cycle progression, leading to halted proliferation in susceptible cell lines.
- Antioxidant Defense : By enhancing the body’s antioxidant capacity, it protects against oxidative damage.
- Enzyme Inhibition : The interaction with enzymes such as IDO suggests a potential role in modulating immune responses.
Comparative Analysis with Similar Compounds
A comparative analysis reveals that while this compound shares structural similarities with other bioactive compounds, its unique combination of indole and thiophene moieties contributes to distinct biological profiles.
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N1-(2-hydroxy-2-(1-methylindol-3-yl)ethyl)-N2-(phenylmethyl)oxalamide | Anticancer | Contains phenyl instead of thiophene |
| N1-(2-hydroxy-2-(1-methylindol-3-yl)ethyl)-N2-(thiophen-2-carbonyl)oxalamide | Antioxidant | Different carbonyl group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
